molecular formula C13H10BrNO4S2 B2526001 N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide CAS No. 2034564-67-3

N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide

Cat. No.: B2526001
CAS No.: 2034564-67-3
M. Wt: 388.25
InChI Key: IQQQCVKGCXGCDP-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is a sulfonamide derivative featuring a bifuran-methyl substituent linked to a 5-bromothiophene-2-sulfonamide core. The compound’s structure combines aromatic heterocycles (furan and thiophene) with a sulfonamide functional group, which is known to confer diverse biological and chemical properties.

Key structural features:

  • 5-Bromothiophene: The bromine atom introduces steric and electronic effects, affecting both synthetic pathways and biological activity.
  • Sulfonamide group: A common pharmacophore in antimicrobial and enzyme-targeting agents.

Properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S2/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQQCVKGCXGCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Saturated Rings : The bifuran moiety (conjugated, planar) contrasts with tetrahydrofuran (saturated, flexible) in CAS 61998-36-5, which may alter solubility and binding affinity .
  • Biological Activity : While N-(5-chloro-2-methoxyphenyl)benzenesulfonamide shows anti-hypertensive activity, bromothiophene-sulfonamide derivatives are often explored for antimicrobial or urease inhibition .

Reactivity and Functionalization

The target compound’s 5-bromothiophene group enables further functionalization via Suzuki-Miyaura coupling, as demonstrated in related compounds (e.g., conversion of 5-bromothiophene-2-sulfonamide to aryl derivatives with boronic acids) . In contrast, non-halogenated analogs (e.g., 5-methyl derivatives) lack this versatility.

Example Reaction Pathway :

Suzuki Coupling :

  • Substrate: 5-Bromothiophene-2-sulfonamide
  • Reagents: Aryl boronic acids, Pd catalyst
  • Products: 5-Arylthiophene-2-sulfonamides (yields: 50–85%)

Thermodynamic and Spectroscopic Data

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Property N-([2,2'-Bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide (Inferred) 5-Bromothiophene-2-sulfonamide (Measured) CAS 61998-36-5 (Measured)
Melting Point ~84–86°C (analog-based) Not reported Not disclosed
Solubility Low in water (hydrophobic substituents) Moderate in organic solvents High in DCM/THF
HRMS (ESI) [M + Na]⁺ ~470–500 m/z (estimated) [M + Na]⁺ 268.9 m/z C10H15NO3S2: 285.0 m/z

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with a sulfonamide group and a bifuran moiety. The presence of these functional groups suggests potential interactions with biological targets, leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. These interactions can modulate enzyme activities and receptor functions, which are critical for its therapeutic effects.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains. A study demonstrated that related thiophene compounds displayed minimum inhibitory concentrations (MIC) ranging from 50 µg/mL against Bacillus cereus, indicating significant antimicrobial potential .

Compound NameBiological ActivityAssay TypeBiological ResultsReference
This compoundAntimicrobialBroth microdilutionMIC 50 µg/mL
Foetithiophene FAntimicrobialBroth microdilution/B. cereusMIC 50 µg/mL
5-Propinyl-thiophene-2-carboxylic acidIn vitro anti-inflammatory/NOLPS-stimulated production in BV-2 microglial cellsIC50 79.5 µM

Anti-inflammatory Activity

Thiophene derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages. For example, the IC50 values for some thiophene derivatives ranged from 12.8 to 48.7 µM, demonstrating moderate anti-inflammatory efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of thiophene compounds in BV-2 microglial cells. The results showed that certain derivatives could significantly reduce NO production, suggesting a potential mechanism for treating neuroinflammatory conditions.

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